molecular formula C12H15BrN2O B7882336 1-(4-Bromophenyl)-3-cyclopentylurea

1-(4-Bromophenyl)-3-cyclopentylurea

Cat. No.: B7882336
M. Wt: 283.16 g/mol
InChI Key: XCUYCTRLWOEJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-cyclopentylurea (CAS 446834-92-0) is a high-purity, unsymmetrical urea derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C12H15BrN2O and a molecular weight of 283.17 g/mol, this compound serves as a valuable building block in drug discovery . Unsymmetrical urea derivatives are essential structural motifs found in a wide array of biologically active compounds, including enzyme inhibitors, antiviral agents, and selective receptor modulators . Researchers utilize this compound in the synthesis and exploration of novel molecules, particularly in the development of protocols for creating unsymmetrical ureas under mild, metal-free conditions, which are crucial for the late-stage functionalization of complex molecules in pharmaceutical development . Its structure, featuring a bromophenyl group and a cyclopentyl group, makes it a versatile scaffold for Structure-Activity Relationship (SAR) studies, especially in projects targeting specific biological pathways such as the purinergic system, where adenosine receptors like the A3AR are promising therapeutic targets for inflammatory diseases and cancer . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-bromophenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUYCTRLWOEJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Step 1: Acyl Azide Formation

    • React 4-bromophenylacetic acid with diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (2.0 equiv) in acetonitrile at 0°C34.

  • Step 2: Thermal Rearrangement

    • Heat the acyl azide to 120°C in a continuous flow reactor (residence time: 20–50 min) to generate the isocyanate3.

  • Step 3: Amine Coupling

    • Add cyclopentylamine (1.5 equiv) to the isocyanate stream, followed by scavenging with Amberlyst A-15/A-21 resin3.

Yield : 70–75%3.

Key Advantages:

  • Avoids handling toxic phosgene.

  • Suitable for continuous manufacturing.

Metal-Free Synthesis Using CO₂ and Amines

A novel approach utilizes CO₂ as a carbonyl source in the presence of iodobenzene diacetate [PhI(OAc)₂] to form unsymmetrical ureas5.

Procedure:

  • Reagents :

    • 4-Bromophenylamine (1.0 equiv)

    • Cyclopentylamine (1.0 equiv)

    • PhI(OAc)₂ (1.5 equiv)

    • CO₂ gas (1 atm)

  • Conditions :

    • React in DMF at 60°C for 12 hours.

  • Workup :

    • Filter and concentrate under vacuum.

    • Purify via silica gel chromatography.

Yield : 65–70%5.

Key Advantages:

  • Environmentally benign (uses CO₂).

  • No metal catalysts required.

Nucleophilic Substitution Followed by Urea Formation

A multi-step approach involves synthesizing a bromophenyl intermediate, followed by urea coupling.

Procedure:

  • Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile

    • React 4-bromophenylacetonitrile with 1,4-dibromobutane in DMF using NaH (2.0 equiv) at 160°C6.

    • Yield: 94.1%6.

  • Step 2: Hydrolysis to Carboxylic Acid

    • Hydrolyze the nitrile to 1-(4-bromophenyl)cyclopentanecarboxylic acid using KOH/EtOH under reflux.

  • Step 3: Curtius Rearrangement and Amine Coupling

    • Convert the acid to isocyanate via Curtius rearrangement (as in Method 2) and react with cyclopentylamine.

Overall Yield : 60–65%63.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Isocyanate-Amine Coupling80–854–6 hHighModerate
Curtius Rearrangement70–752–3 hMediumLow
Metal-Free CO₂ Route65–7012 hLowLow
Multi-Step Synthesis60–6524 hHighHigh

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-cyclopentylurea undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The bromophenyl group may interact with various enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory 1,3,4-Oxadiazole Derivatives (IIIa and IIIb)

Compounds IIIa and IIIb, reported in Journal of Applied Pharmaceutical Science (2020), share the 4-bromophenyl group but incorporate a 1,3,4-oxadiazole ring instead of urea. Key findings include:

  • Anti-inflammatory activity : At 100 mg/kg oral doses, IIIa and IIIb suppressed carrageenan-induced paw edema by 59.5% and 61.9% , respectively, outperforming the reference drug indomethacin in efficacy .
  • Toxicity : Severity Index (SI) values for IIIa (0.75) and IIIb (0.83) were lower than indomethacin (SI = 2.67), indicating reduced toxicity .

1-(4-Bromophenyl)-3-phenylpropan-1-one

This ketone derivative (CAS 1669-51-8) shares the 4-bromophenyl group but lacks heterocyclic or urea functional groups. Safety data highlight:

  • Handling precautions : Inhalation risks necessitate protective measures, suggesting similar volatility concerns for bromophenyl-containing compounds .

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine

This cyclopentylamine derivative (CAS 1368781-51-4) features a cyclopentyl group but substitutes urea with an amine. Key differences:

  • Chemical reactivity : The amine group is more basic than urea, altering solubility and interaction profiles .
  • Structural analogs : The cyclopentyl group’s steric bulk may influence pharmacokinetics differently in urea vs. amine contexts.

Structural Analogs from CAS Data

Compounds with high structural similarity (e.g., CAS 18648-66-3, similarity score 1.00) suggest shared pharmacophores, though detailed pharmacological data are unavailable .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Biological Activity (Carrageenan Edema Suppression) SI Value Safety Profile
1-(4-Bromophenyl)-3-cyclopentylurea C₁₂H₁₄BrN₃O Urea, 4-bromophenyl Not reported N/A Not available
IIIa (Oxadiazole derivative) C₁₉H₁₄BrClN₂O₂ Oxadiazole, 4-bromophenyl 59.5% at 100 mg/kg 0.75 Low toxicity
IIIb (Oxadiazole derivative) C₂₁H₁₉BrN₂O₃ Oxadiazole, 4-bromophenyl 61.9% at 100 mg/kg 0.83 Low toxicity
1-(4-Bromophenyl)-3-phenylpropan-1-one C₁₅H₁₃BrO Ketone, 4-bromophenyl Not reported N/A Inhalation precautions
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine C₁₂H₁₆BrN Amine, cyclopentyl Not reported N/A Not available

Key Research Findings and Implications

  • Functional group impact : Urea’s hydrogen-bonding capacity may enhance target binding compared to oxadiazole or ketone derivatives but could alter metabolic stability .
  • Toxicity trends : Low SI values in oxadiazole derivatives suggest a favorable safety profile for bromophenyl-containing compounds, though urea-specific toxicity data are needed .
  • Structural optimization : Cyclopentyl groups may improve lipophilicity, but their combination with urea vs. amine groups requires further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.